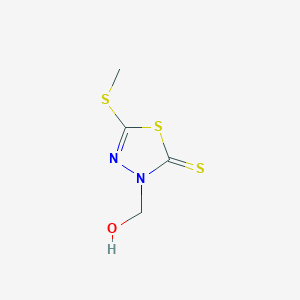

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione

Descripción general

Descripción

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by methylation and hydroxymethylation steps.

Thiosemicarbazide Reaction: Thiosemicarbazide reacts with carbon disulfide in an alkaline medium to form 1,3,4-thiadiazole-2-thione.

Methylation: The thiadiazole-2-thione is then methylated using methyl iodide or dimethyl sulfate.

Hydroxymethylation: The final step involves the hydroxymethylation of the methylthio group using formaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

Substitution: The hydroxymethyl and methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced thiadiazole derivatives.

Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiadiazole derivatives, including 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione. Research indicates that compounds containing thiadiazole moieties exhibit significant activity against various bacterial strains. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while exhibiting moderate activity against Gram-negative bacteria .

- Fungal Activity : Some derivatives have also demonstrated antifungal properties, making them candidates for developing new antifungal agents .

Anticancer Potential

The anticancer potential of this compound has been explored in several studies:

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Results indicate that certain derivatives exhibit significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

- Mechanisms of Action : The mechanisms underlying the anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further research is needed to elucidate these mechanisms fully.

Case Studies and Research Findings

A detailed examination of case studies highlights the versatility and potential applications of this compound:

- Synthesis and Characterization : A study synthesized novel derivatives based on the thiadiazole framework and characterized them using NMR and IR spectroscopy. These derivatives were tested for their antimicrobial and anticancer activities, revealing promising results against specific bacterial strains and cancer cell lines .

- Comparative Studies : Comparative analyses with other thiadiazole derivatives have shown that modifications in the side chains significantly affect biological activity. For example, compounds with specific substituents demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts .

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers.

Comparación Con Compuestos Similares

Similar Compounds

3-(Hydroxymethyl)-1,3,4-thiadiazole-2(3H)-thione: Lacks the methylthio group, which may affect its reactivity and biological activity.

5-(Methylthio)-1,3,4-thiadiazole-2(3H)-thione: Lacks the hydroxymethyl group, potentially altering its solubility and chemical properties.

1,3,4-Thiadiazole-2(3H)-thione: The simplest form, without any substituents, offering a baseline for comparison.

Uniqueness

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of both hydroxymethyl and methylthio groups. These functional groups enhance its reactivity and allow for diverse chemical modifications, making it a versatile compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, with the chemical formula C4H6N2OS3 and a molecular weight of 194.3 g/mol, is a compound within the thiadiazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring with both hydroxymethyl and methylthio groups. The presence of these functional groups contributes to its biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H6N2OS3 |

| Molecular Weight | 194.3 g/mol |

| IUPAC Name | This compound |

| SMILES | CSC1=NN(C(=S)S1)CO |

| Topological Polar Surface Area | 119.2 Ų |

| XLogP3-AA | 1.4 |

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit various bacterial strains and fungi due to their ability to disrupt cellular functions and integrity .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been extensively studied. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . Specifically, the compound has been noted for its ability to inhibit tumor growth in certain cancer models.

Anti-inflammatory Effects

Compounds containing the thiadiazole moiety have shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic effects in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of thiadiazole derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative damage in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Oxidative Stress Modulation : By enhancing antioxidant defenses or directly scavenging free radicals, it can protect cells from oxidative damage.

- Signal Transduction Pathways : The compound may influence pathways related to apoptosis and inflammation through receptor interactions or modulation of intracellular signaling cascades.

Case Studies

Several case studies have illustrated the efficacy of thiadiazole derivatives:

- Anticancer Activity : A study involving a series of thiadiazole derivatives showed that one specific derivative exhibited an IC50 value of 12 µM against breast cancer cell lines, indicating potent anticancer activity .

- Neuroprotection : In an animal model of Alzheimer's disease, administration of a thiadiazole derivative resulted in significant improvements in cognitive function and reductions in amyloid plaque accumulation .

Propiedades

IUPAC Name |

3-(hydroxymethyl)-5-methylsulfanyl-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS3/c1-9-3-5-6(2-7)4(8)10-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWMAVRBFRLQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=S)S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361322 | |

| Record name | 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90567-39-8 | |

| Record name | 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90567-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.